molecular formula C22H18N2O3S B2437963 Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate CAS No. 923691-36-5

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B2437963
CAS No.: 923691-36-5
M. Wt: 390.46
InChI Key: JCHSBEPLVMVEAW-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyridine ring substituted with a cyano group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate is unique due to its combination of a pyridine ring with a cyano group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-19-10-7-16(8-11-19)20-12-9-18(13-23)21(24-20)28-14-15-3-5-17(6-4-15)22(25)27-2/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHSBEPLVMVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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